REACTION_CXSMILES
|
[C:1]([CH:3]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:4][C:5]([O:7]CC)=[O:6])#N.[OH-:16].[K+].CC[OH:20]>C1(C)C=CC=CC=1>[C:10]1([CH:3]([CH2:4][C:5]([OH:7])=[O:6])[C:1]([OH:20])=[O:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(CC(=O)OCC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
52.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
670 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
the medium is concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
treated with 1 L of 1N HCl
|
Type
|
FILTRATION
|
Details
|
which is filtered off
|
Type
|
WASH
|
Details
|
rinsed with water (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried with a vane pump
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH:3]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:4][C:5]([O:7]CC)=[O:6])#N.[OH-:16].[K+].CC[OH:20]>C1(C)C=CC=CC=1>[C:10]1([CH:3]([CH2:4][C:5]([OH:7])=[O:6])[C:1]([OH:20])=[O:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(CC(=O)OCC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
52.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
670 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
the medium is concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
treated with 1 L of 1N HCl
|
Type
|
FILTRATION
|
Details
|
which is filtered off
|
Type
|
WASH
|
Details
|
rinsed with water (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried with a vane pump
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH:3]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:4][C:5]([O:7]CC)=[O:6])#N.[OH-:16].[K+].CC[OH:20]>C1(C)C=CC=CC=1>[C:10]1([CH:3]([CH2:4][C:5]([OH:7])=[O:6])[C:1]([OH:20])=[O:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(CC(=O)OCC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
52.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
670 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
the medium is concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
treated with 1 L of 1N HCl
|
Type
|
FILTRATION
|
Details
|
which is filtered off
|
Type
|
WASH
|
Details
|
rinsed with water (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried with a vane pump
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH:3]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:4][C:5]([O:7]CC)=[O:6])#N.[OH-:16].[K+].CC[OH:20]>C1(C)C=CC=CC=1>[C:10]1([CH:3]([CH2:4][C:5]([OH:7])=[O:6])[C:1]([OH:20])=[O:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(CC(=O)OCC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
52.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
670 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
the medium is concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
treated with 1 L of 1N HCl
|
Type
|
FILTRATION
|
Details
|
which is filtered off
|
Type
|
WASH
|
Details
|
rinsed with water (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried with a vane pump
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |